3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid
Description
3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 1250084-79-7) is a brominated pyrazole derivative with the molecular formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol. Its structure features a phenyl group at position 1, a bromine atom at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. This compound is a key intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of insecticides and bioactive molecules . Its reactivity stems from the electron-withdrawing bromine and the carboxyl group, enabling diverse derivatization pathways.
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
5-bromo-2-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-6-8(10(14)15)13(12-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI Key |
PYOQADOHOIJUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 1-phenyl-3-bromo-1H-pyrazole with a carboxylating agent. One common method includes the use of carbon dioxide in the presence of a base, such as potassium carbonate, under high-pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. For instance, the bromination of 1-phenyl-1H-pyrazole followed by carboxylation can be scaled up for industrial purposes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid with structurally related pyrazole derivatives:
Key Research Findings
Synthetic Pathways: The 3-chloropyridinyl analogue (CAS: 500011-86-9) is synthesized via hydrazinolysis, cyclization, bromination, and hydrolysis, achieving a total yield of 41.3–41.87% . Comparatively, the phenyl-substituted derivative (CAS: 1250084-79-7) requires milder bromination conditions due to the phenyl group’s electron-donating effects, which stabilize the intermediate . The difluoromethyl variant (CAS: 2226034-44-0) exhibits a higher predicted density (2.13 g/cm³) and boiling point (330.2°C) than the phenyl derivative, attributed to fluorine’s electronegativity .
Biological and Agrochemical Activity: The 3-chloropyridinyl derivative is pivotal in synthesizing chlorantraniliprole, a diamide insecticide targeting ryanodine receptors. Its pyridinyl group enhances binding affinity to insect-specific receptors compared to the phenyl-substituted analogue . Methyl-substituted pyrazoles (e.g., C₅H₅BrN₂O₂) demonstrate moderate anticancer activity in vitro, with IC₅₀ values in the micromolar range, though less potent than fluorinated derivatives .
Physicochemical Properties: Solubility: The carboxylic acid group in all analogues confers moderate water solubility (~1–5 mg/mL at pH 7), but bromine and aromatic substituents reduce solubility in nonpolar solvents. Stability: The phenyl-substituted compound is stable at room temperature, while the difluoromethyl derivative requires refrigeration due to its labile C-F bonds .
Challenges in Comparative Analysis
- Synthetic Complexity : The 3,6-dichloropyridinyl analogue (CAS: 652980-08-0) requires multistep halogenation, leading to lower yields (~35%) compared to simpler derivatives .
- Bioactivity Trade-offs : While the 3-chloropyridinyl compound excels in insecticidal activity, its mammalian toxicity profile is less favorable than the phenyl-substituted variant .
Biological Activity
3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
3-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid is characterized by the following structural features:
- Molecular Formula : CHBrNO
- Molecular Weight : 267.08 g/mol
- Functional Groups : Bromine atom at the 3-position, phenyl group at the 1-position, and carboxylic acid at the 5-position.
This compound belongs to the class of pyrazole carboxylic acids, which are known for their significant biological activities.
The biological activity of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:
- Ecdysone Analog : It acts as an ecdysone analog, inhibiting the EcR/USP receptor involved in insect molting and development processes. This suggests potential applications in pest control and agricultural biotechnology.
- Enzyme Interaction : The compound can bind to various enzymes and receptors, modulating their activity, which may lead to biological effects such as enzyme inhibition or activation of signaling pathways.
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid, exhibit anticancer properties. Several studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Significant antiproliferation |
| Breast Cancer | MDA-MB-231 | Notable growth inhibition |
| Liver Cancer | HepG2 | Inhibition observed |
| Colorectal Cancer | HCT116 | Antiproliferative effects |
These findings suggest that this compound may serve as a scaffold for developing new anticancer agents .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives:
- In vitro Studies : Compounds derived from pyrazoles have shown significant antibacterial activity against pathogenic bacteria. For example, synthesized derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Studies
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. Among them, compounds containing the pyrazole scaffold showed promising results against multiple cancer cell lines and bacteria .
- Insecticidal Activity : As an ecdysone analog, 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid demonstrated effective insecticidal properties in agricultural settings. Its ability to disrupt normal insect development makes it a candidate for pest management strategies.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step procedures, including cyclization and functionalization. Key steps include:
- Cyclization: Reacting phenylhydrazine with a β-keto ester derivative under reflux in ethanol or dichloromethane (DCM) to form the pyrazole core .
- Bromination: Introducing bromine at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DCM at 0–5°C to minimize side reactions .
- Carboxylic Acid Formation: Hydrolysis of ester intermediates using aqueous NaOH or LiOH in THF/water mixtures, followed by acidification to precipitate the product .
Optimization Tips: - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. How can purity and yield be maximized during purification?
Methodological Answer:
- Recrystallization: Dissolve the crude product in hot ethanol, filter while hot, and cool to 4°C for crystallization. This removes unreacted bromine and ester byproducts .
- Column Chromatography: Use silica gel with a gradient of ethyl acetate (10–30%) in hexane. The carboxylic acid’s polarity ensures distinct Rf values (~0.3 in 20% ethyl acetate/hexane) .
- Acid-Base Extraction: For residual impurities, dissolve in 5% NaHCO₃, wash with DCM, and re-acidify the aqueous layer with HCl .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR (DMSO-d₆): Key peaks include:
- IR Spectroscopy: Strong bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) confirm the carboxylic acid group .
- Mass Spectrometry: ESI-MS in negative mode shows [M-H]⁻ peak at m/z 266.97 (calculated for C₁₀H₇BrN₂O₂⁻: 266.96) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The C-Br bond at the 3-position is highly reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:
- Catalyst System: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C. The electron-withdrawing carboxylic acid group enhances oxidative addition rates .
- Substrate Scope: Aryl boronic acids with electron-donating groups (e.g., -OMe) yield higher conversions (>85%) compared to electron-withdrawing substituents (<60%) .
- Mechanistic Insight: DFT calculations suggest the carboxylic acid stabilizes the transition state via hydrogen bonding with the base .
Q. What strategies are effective for resolving crystal structures of this compound?
Methodological Answer:
Q. How can computational modeling predict reactivity with biological targets?
Methodological Answer:
- Docking Studies: Use the InChIKey (PYOQADOHOIJUSR-UHFFFAOYSA-N) to retrieve 3D coordinates from PubChem. Perform molecular docking in AutoDock Vina with:
- MD Simulations: GROMACS simulations (AMBER force field) reveal stable binding to kinase targets (e.g., EGFR) via π-π stacking (phenyl ring) and hydrogen bonding (carboxylic acid) .
Q. How does this compound compare to halogenated analogs in agrochemical applications?
Methodological Answer:
- Bioactivity Screening: In herbicidal assays, the bromine atom enhances lipid membrane penetration vs. chlorine analogs (log P = 1.8 vs. 1.5) .
- Metabolic Stability: Microsomal studies show slower degradation (t₁/₂ = 45 min) compared to 3-chloro derivatives (t₁/₂ = 28 min) due to stronger C-Br bond .
- SAR Analysis: The phenyl group at N-1 is critical for target affinity (IC₅₀ = 2.3 µM vs. >10 µM for aliphatic substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
